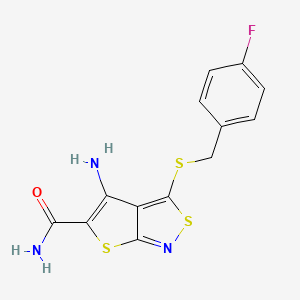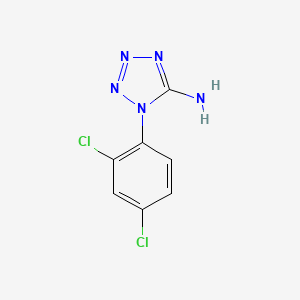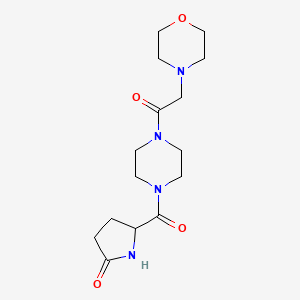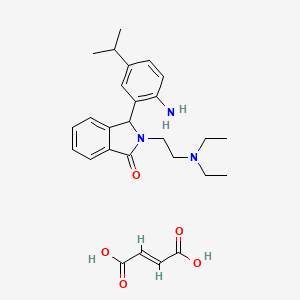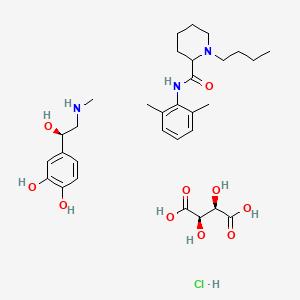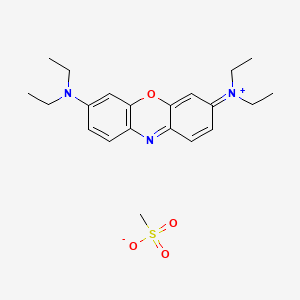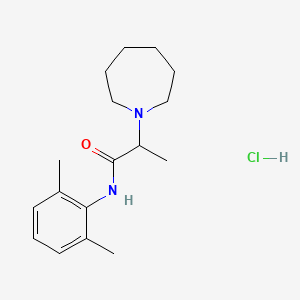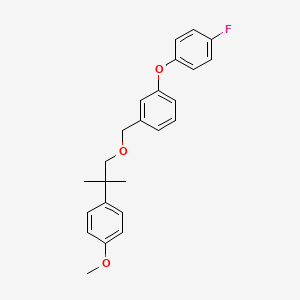![molecular formula C59H87N9O13S B12759848 N(sup delta)-Desoxycholyl-delta-aminophalloin [German] CAS No. 87876-29-7](/img/structure/B12759848.png)
N(sup delta)-Desoxycholyl-delta-aminophalloin [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(sup delta)-Desoxycholyl-delta-aminophalloin is a complex chemical compound with unique properties and applications It is a derivative of desoxycholic acid, which is a secondary bile acid produced in the liver
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(sup delta)-Desoxycholyl-delta-aminophalloin involves multiple steps, starting with the derivatization of desoxycholic acid. The process typically includes:
Activation of Desoxycholic Acid: This step involves converting desoxycholic acid into a more reactive form, often using reagents like thionyl chloride or oxalyl chloride.
Amination: The activated desoxycholic acid is then reacted with an amine, such as delta-aminophalloin, under controlled conditions to form the desired compound. This reaction may require catalysts and specific temperature and pH conditions to optimize yield.
Industrial Production Methods
Industrial production of N(sup delta)-Desoxycholyl-delta-aminophalloin follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The crude product is purified using techniques like crystallization, chromatography, or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N(sup delta)-Desoxycholyl-delta-aminophalloin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
N(sup delta)-Desoxycholyl-delta-aminophalloin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the treatment of certain diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of N(sup delta)-Desoxycholyl-delta-aminophalloin involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in bile acid signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Desoxycholic Acid: The parent compound, used in the synthesis of N(sup delta)-Desoxycholyl-delta-aminophalloin.
Cholic Acid: Another bile acid with similar properties but different biological activities.
Ursodeoxycholic Acid: A bile acid used in the treatment of liver diseases.
Uniqueness
N(sup delta)-Desoxycholyl-delta-aminophalloin is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
87876-29-7 |
|---|---|
Formule moléculaire |
C59H87N9O13S |
Poids moléculaire |
1162.4 g/mol |
Nom IUPAC |
4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-N-[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]pentanamide |
InChI |
InChI=1S/C59H87N9O13S/c1-28(38-15-16-39-36-14-13-32-20-33(70)18-19-58(32,6)40(36)23-46(72)59(38,39)7)12-17-47(73)60-27-57(5,81)24-43-52(77)61-30(3)50(75)67-48(31(4)69)54(79)65-44-26-82-55-37(35-10-8-9-11-41(35)66-55)22-42(51(76)64-43)63-49(74)29(2)62-53(78)45-21-34(71)25-68(45)56(44)80/h8-11,28-34,36,38-40,42-46,48,66,69-72,81H,12-27H2,1-7H3,(H,60,73)(H,61,77)(H,62,78)(H,63,74)(H,64,76)(H,65,79)(H,67,75) |
Clé InChI |
DNDAFXPFMCDPCO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCC(C)C6CCC7C6(C(CC8C7CCC9C8(CCC(C9)O)C)O)C)O)C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





